molecular formula C7H7ClFN B1369652 4-Chloro-2-fluoro-6-methylaniline CAS No. 939989-99-8

4-Chloro-2-fluoro-6-methylaniline

Cat. No.: B1369652
CAS No.: 939989-99-8
M. Wt: 159.59 g/mol
InChI Key: JOVNAPZGYWRKSE-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-methylaniline is an aromatic amine with the molecular formula C7H7ClFN It is characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-6-methylaniline typically involves the introduction of the chloro, fluoro, and methyl groups onto the benzene ring, followed by the introduction of the amino group. One common method is the nitration of a suitable precursor, followed by reduction to the corresponding aniline. For example, starting from 2-fluoro-4-methylaniline, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and amination reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The specific methods may vary depending on the scale of production and the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-chlorosuccinimide (NCS): Used for chlorination reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

    Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Chloro-2-fluoro-6-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-methylaniline depends on its specific application. In chemical reactions, the amino group can act as a nucleophile, participating in various substitution and coupling reactions. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-fluoro-6-methylaniline is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methyl) groups can lead to unique reactivity patterns compared to other similar compounds.

Properties

IUPAC Name

4-chloro-2-fluoro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVNAPZGYWRKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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